molecular formula C19H16Cl2N2O2S2 B5033062 2-chloro-N-[2-(4-chlorophenyl)ethyl]-N'-(2-thienylsulfonyl)benzenecarboximidamide

2-chloro-N-[2-(4-chlorophenyl)ethyl]-N'-(2-thienylsulfonyl)benzenecarboximidamide

Cat. No.: B5033062
M. Wt: 439.4 g/mol
InChI Key: RDJSZEISDAHKIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-chloro-N-[2-(4-chlorophenyl)ethyl]-N’-(2-thienylsulfonyl)benzenecarboximidamide” is a complex organic molecule. It contains a benzenecarboximidamide group, which is a derivative of benzene, and it also has chlorophenyl, thienylsulfonyl, and ethyl groups attached to it .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate benzene derivative. The chlorophenyl, ethyl, and thienylsulfonyl groups would then be added in subsequent steps. The exact methods would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzene ring system would provide a planar, aromatic core, while the various substituents would add steric bulk and potentially introduce elements of polarity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. The benzene ring might undergo electrophilic aromatic substitution, while the chloro groups could potentially be displaced in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group and the potentially ionizable imidamide group could impart solubility in polar solvents .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target. The compound could potentially interact with biological macromolecules via non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions) facilitated by its functional groups .

Future Directions

The potential applications and future directions for this compound would depend on its properties and the context in which it’s being studied. For instance, if it shows promising biological activity, it could be further developed as a pharmaceutical .

Properties

IUPAC Name

2-chloro-N'-[2-(4-chlorophenyl)ethyl]-N-thiophen-2-ylsulfonylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O2S2/c20-15-9-7-14(8-10-15)11-12-22-19(16-4-1-2-5-17(16)21)23-27(24,25)18-6-3-13-26-18/h1-10,13H,11-12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJSZEISDAHKIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=NCCC2=CC=C(C=C2)Cl)NS(=O)(=O)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.